![molecular formula C15H15FN2O2 B5537340 {(2R)-1-[(8-fluoro-2-quinolinyl)carbonyl]-2-pyrrolidinyl}methanol](/img/structure/B5537340.png)

{(2R)-1-[(8-fluoro-2-quinolinyl)carbonyl]-2-pyrrolidinyl}methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

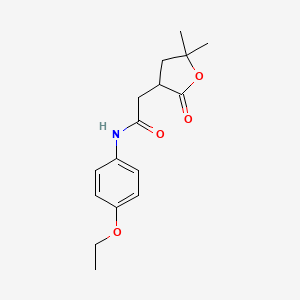

The compound involves a complex structure with a quinolinyl group bonded to a pyrrolidinyl methanol. This structure suggests potential for unique chemical properties and reactivity patterns due to the presence of the fluorine atom and the complex cyclic systems.

Synthesis Analysis

While the specific synthesis of “{(2R)-1-[(8-fluoro-2-quinolinyl)carbonyl]-2-pyrrolidinyl}methanol” is not detailed in the available literature, related compounds and methodologies suggest that its synthesis could involve advanced organic synthesis techniques. These might include the condensation of 8-fluoro-2-quinolinyl carbonyl chloride with 2-pyrrolidinylmethanol under basic conditions or through metal-catalyzed cross-coupling reactions (Kuroda, Matsumoto, & Zhang, 2012).

Molecular Structure Analysis

The molecular structure of this compound likely features strong intramolecular hydrogen bonding, potentially influencing its chemical reactivity and physical properties. Density Functional Theory (DFT) studies on similar compounds have been used to predict molecular geometry, electronic structure, and reactivity (Huang et al., 2021).

Aplicaciones Científicas De Investigación

Methanol Dehydrogenase Structure and Function

- Methanol dehydrogenase (MDH) is a bacterial quinoprotein with pyrrolo-quinoline quinone (PQQ) as its prosthetic group, which is essential for its activity. The structure of MDH from Methylobacterium extorquens has been determined, revealing its complex architecture and interaction with the PQQ in the active site, which is significant for understanding the enzyme's function and potential applications (Ghosh et al., 1995).

Photoluminescent Properties of Quinolinyl Compounds

- Studies on 2-pyridinyl-8-quinolinyl-acetylene have demonstrated interesting photoluminescent properties, which could have implications in materials science and sensor technology. The synthesis process and the structural properties of these compounds provide insights into their potential applications (Consorti et al., 2004).

Fluorescence Quenching in Hydrogen-Bonded Complexes

- Research on 1H-pyrrolo[3,2-h]quinoline with methanol has shown fluorescence quenching in cyclic hydrogen-bonded complexes. This effect, influenced by cluster size, provides valuable information for chemical analysis and spectroscopic studies (Nosenko et al., 2007).

Inhibition of Methanol Dehydrogenase

- Research has been conducted on the inhibition mechanism of methanol dehydrogenase by cyclopropane-derived inhibitors. Understanding this mechanism is crucial for developing inhibitors that can regulate or modify the activity of this enzyme (Frank et al., 1989).

Methanol Synthesis Catalysis

- There is significant research into methanol synthesis catalysis using metal crystallites derived from carbonyl clusters. This research is crucial for developing efficient methods for methanol production, which has broad industrial applications (Ichikawa, 1978).

Methanol Dehydrogenase and Rare-Earth Elements

- Studies have shown that methanol dehydrogenase (MDH) with rare-earth elements instead of calcium might have superior catalytic efficiency. This finding opens up new possibilities in the use of MDH for various applications, including industrial and environmental biotechnology (Keltjens et al., 2014).

Propiedades

IUPAC Name |

(8-fluoroquinolin-2-yl)-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O2/c16-12-5-1-3-10-6-7-13(17-14(10)12)15(20)18-8-2-4-11(18)9-19/h1,3,5-7,11,19H,2,4,8-9H2/t11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMITZEAWBPOOPK-LLVKDONJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=NC3=C(C=CC=C3F)C=C2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)C(=O)C2=NC3=C(C=CC=C3F)C=C2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{(2R)-1-[(8-fluoro-2-quinolinyl)carbonyl]-2-pyrrolidinyl}methanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S*,4S*)-1-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylcarbonyl)-4-methylpiperidine-3,4-diol](/img/structure/B5537257.png)

![1-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide dihydrochloride](/img/structure/B5537273.png)

![4-[(diethylamino)sulfonyl]-N-3-isoxazolyl-2-thiophenecarboxamide](/img/structure/B5537283.png)

![N-(tert-butyl)-2-(2-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5537311.png)

![3-(4-methyl-1,3-thiazol-5-yl)-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]propanamide](/img/structure/B5537319.png)

![N-({(2S,4S)-4-fluoro-1-[(2-methoxypyridin-3-yl)carbonyl]pyrrolidin-2-yl}methyl)morpholine-4-carboxamide](/img/structure/B5537334.png)

![2-benzyl-N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5537337.png)

![1-benzyl-N-[2-methyl-3-(1-pyrrolidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5537348.png)

![3-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5537362.png)